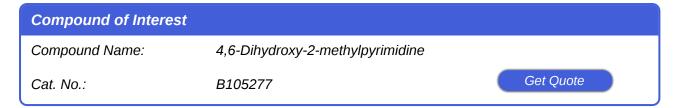


Thermochemical Properties of 4,6-Dihydroxy-2-methylpyrimidine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **4,6-dihydroxy-2-methylpyrimidine** (CAS 40497-30-1), a critical intermediate in the synthesis of pharmaceuticals and the insensitive high explosive, **1,1-diamino-2,2-dinitroethylene** (FOX-7). [1][2] Due to a lack of readily available experimental data in the public domain, this document focuses on the established methodologies for determining these essential properties. It outlines detailed experimental and computational protocols for researchers to accurately characterize the molecule's thermodynamic profile.

Physicochemical and Structural Data

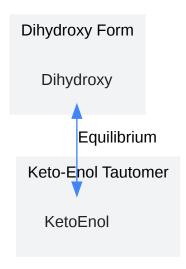
4,6-Dihydroxy-2-methylpyrimidine, also known as 2-methyl-4,6-pyrimidinediol, is a heterocyclic organic compound.[1][3] Its fundamental properties are summarized in Table 1. The molecule exhibits keto-enol tautomerism, existing as an equilibrium between the dihydroxy form and its more stable dioxo (or keto-enol) tautomers, such as 6-hydroxy-2-methylpyrimidine-4(3H)-one.[4][5] This tautomerism is a critical consideration for any thermochemical analysis, as the measured properties will reflect the equilibrium mixture.

Table 1: Physicochemical Properties of 4,6-Dihydroxy-2-methylpyrimidine



Property	Value	Source(s)	
Molecular Formula	C5H6N2O2	[1][5]	
Molecular Weight	126.11 g/mol	[1][5]	
Appearance	White to light beige/brown powder	[1][6]	
Melting Point	>300 °C (lit.); 360 °C [1][6][7]		
Solubility	Soluble in sodium hydroxide	[1][8]	
IUPAC Name	4-hydroxy-2-methyl-1H- pyrimidin-6-one	[5]	

An important structural aspect of dihydroxypyrimidines is their ability to exist in multiple tautomeric forms.[4] The equilibrium between these forms influences the compound's stability and reactivity.



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Caption: Tautomeric equilibrium of **4,6-dihydroxy-2-methylpyrimidine**.

Thermochemical Data



Precise experimental thermochemical data for **4,6-dihydroxy-2-methylpyrimidine** are not extensively reported in the literature. Table 2 serves as a template for the key thermochemical properties that can be determined using the experimental and computational protocols outlined in the subsequent sections. For reference, the properties of closely related pyrimidine derivatives would provide the closest estimates.

Table 2: Core Thermochemical Properties of **4,6-Dihydroxy-2-methylpyrimidine** (Template for Experimental/Computational Data)

Property	Symbol	Value (kJ·mol⁻¹)	Method
Standard Enthalpy of Formation	ΔfH°	Data not available	Bomb Calorimetry / G4(MP2)
Standard Gibbs Free Energy of Formation	ΔfG°	Data not available	From ΔfH° and S° / G4(MP2)
Standard Molar Entropy	S°	Data not available	Adiabatic Calorimetry / DFT
Molar Heat Capacity (constant pressure)	Ср	Data not available	Adiabatic Calorimetry / DFT

Experimental Protocols for Thermochemical Characterization

The following sections describe standardized experimental procedures for determining the core thermochemical properties of solid organic compounds like **4,6-dihydroxy-2-methylpyrimidine**.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined by first measuring the standard internal energy of combustion (ΔcU°) using a constant-volume bomb calorimeter.[9] [10]

Methodology:



- Sample Preparation: A sample of **4,6-dihydroxy-2-methylpyrimidine** (typically 0.8 1.0 g) is accurately weighed and pressed into a pellet to ensure complete combustion.[11]
- Bomb Assembly: The pellet is placed in a crucible within the calorimeter's pressure vessel ("bomb"). A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample. 1 mL of deionized water is added to the bomb to ensure all water formed during combustion is in the liquid state.[9]
- Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen,
 then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9][12]
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water (e.g., 2000 g) in the calorimeter bucket. The assembly is placed within an insulating jacket to approximate adiabatic conditions.[12]
- Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every 30 seconds) for a period before ignition to establish a baseline drift.
- Ignition and Data Collection: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at short intervals as it rises, and continues to be recorded until it reaches a maximum and begins to cool, establishing a post-combustion drift.[11]
- Corrections and Analysis: The raw temperature change is corrected for heat exchange with the surroundings. Corrections are also applied for the energy of fuse wire combustion and the formation of nitric acid from residual nitrogen.[9][10]
- Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[10]
- Calculation:
 - The internal energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the calorimeter's heat capacity.



- The standard enthalpy of combustion (Δ cH°) is calculated from Δ cU° using the relation: Δ cH° = Δ cU° + Δ n_gas(RT), where Δ n_gas is the change in the number of moles of gas in the combustion reaction.
- \circ Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Heat Capacity and Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is the preferred method for accurately measuring the heat capacity (Cp) of a solid as a function of temperature. From this data, the standard molar entropy (S°) can be derived.

Methodology:

- Sample Preparation: A precisely weighed sample of powdered 4,6-dihydroxy-2-methylpyrimidine is placed into a sample cell of the adiabatic calorimeter.
- Calorimeter Setup: The sample cell is placed within a series of adiabatic shields. The system
 is evacuated, and a small amount of helium gas may be introduced to the cell to improve
 thermal conductivity.[13]
- Measurement Principle: The experiment proceeds in a series of heating and equilibration steps. A measured quantity of electrical energy (Q) is supplied to the sample, causing a small temperature increase (ΔT). During this heating period, the surrounding adiabatic shields are heated concurrently to maintain a near-zero temperature difference between the cell and its surroundings, minimizing heat loss.[14]
- Data Acquisition: The system is allowed to reach thermal equilibrium after each heating pulse, and the final temperature is recorded. The process is repeated over the desired temperature range (e.g., from near absolute zero to above standard temperature).
- Calculation of Heat Capacity: The heat capacity at each temperature point is calculated as Cp = Q/ΔT, after subtracting the heat capacity of the empty sample cell (determined in a separate experiment).



- Calculation of Entropy: The standard molar entropy at a temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to T, according to the third law of thermodynamics:
 - $S(T) = \int [0 \text{ to } T] (Cp/T') dT'$
 - Data from very low temperatures (e.g., <15 K) are typically extrapolated to 0 K using the Debye T³ law.

Computational Protocol for Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties. Composite methods like Gaussian-4 (G4) or G4(MP2) theory are designed to achieve chemical accuracy (typically within ~1 kcal/mol or ~4 kJ/mol). [15][16]

Proposed Methodology: G4(MP2) Theory

The G4(MP2) method is a cost-effective variant of G4 theory that involves a series of calculations to approximate a high-level energy result.[15]

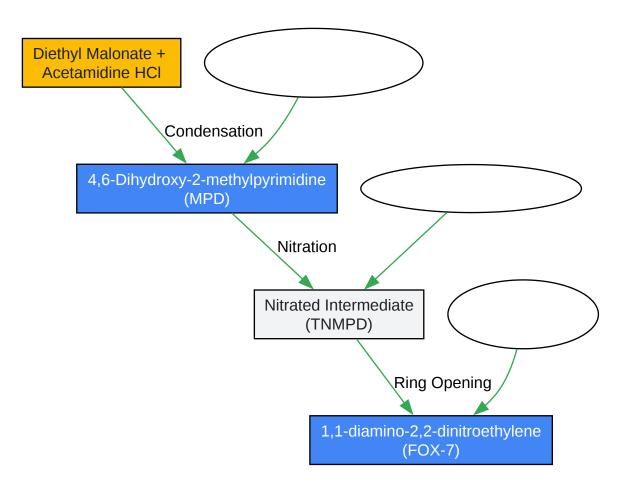
- Geometry Optimization and Frequencies: The molecular geometry of the most stable tautomer of 4,6-dihydroxy-2-methylpyrimidine is optimized, and vibrational frequencies are calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.[16]
- Zero-Point Energy (ZPE): The unscaled vibrational frequencies from the previous step are used to compute the zero-point vibrational energy.
- Energy Corrections: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T) and MP2) with various basis sets. These calculations correct for deficiencies in the initial DFT calculation, basis set incompleteness, and higher-order electron correlation effects.[15]
- Higher-Level Correction (HLC): An empirical correction term is added, which depends on the number of valence electrons, to compensate for remaining systematic errors.



- Enthalpy of Formation Calculation: The total G4(MP2) energy at 0 K is used in an atomization scheme. The calculated atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms (C, H, N, O) to yield the standard enthalpy of formation (ΔfH°298) of the molecule.
- Gibbs Free Energy and Entropy: The vibrational frequencies from the DFT calculation are used within the standard rigid-rotor/harmonic-oscillator statistical mechanics framework to calculate the thermal corrections to enthalpy and the total entropy (S°). The Gibbs free energy of formation (ΔfG°) can then be calculated from ΔfH° and S°.

Key Chemical Pathways

4,6-Dihydroxy-2-methylpyrimidine is a key precursor in several multi-step syntheses. Its primary role in materials science is its use in the production of the insensitive explosive FOX-7.



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Caption: Synthesis of FOX-7 from **4,6-dihydroxy-2-methylpyrimidine**.[17][18]



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